1,1-Dimethyl-5-methyleneheptyl isovalerate
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Overview
Description
1,1-Dimethyl-5-methyleneheptyl isovalerate: is an organic compound with the molecular formula C15H28O2 . It is an ester formed from the reaction of 1,1-dimethyl-5-methyleneheptanol and isovaleric acid. This compound is known for its unique chemical structure, which includes a methylene group and an isovalerate ester functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethyl-5-methyleneheptyl isovalerate typically involves the esterification of 1,1-dimethyl-5-methyleneheptanol with isovaleric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of a suitable solvent, such as toluene or dichloromethane, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-5-methyleneheptyl isovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Dimethyl-5-methyleneheptyl isovalerate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 1,1-dimethyl-5-methyleneheptyl isovalerate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The methylene group may also play a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Menthyl isovalerate: Another ester of isovaleric acid, known for its use in fragrances and flavorings.
Isovaleric acid esters: A class of compounds with similar ester functional groups but different alkyl chains.
Uniqueness
1,1-Dimethyl-5-methyleneheptyl isovalerate is unique due to its specific structure, which includes a methylene group and a branched alkyl chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
96846-76-3 |
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Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
(2-methyl-6-methylideneoctan-2-yl) 3-methylbutanoate |
InChI |
InChI=1S/C15H28O2/c1-7-13(4)9-8-10-15(5,6)17-14(16)11-12(2)3/h12H,4,7-11H2,1-3,5-6H3 |
InChI Key |
YOUZPPOBZXKXHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CCCC(C)(C)OC(=O)CC(C)C |
Origin of Product |
United States |
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